Comparative Diuretic Activity: Dafphedyn vs. Native Dynorphin A-(1-13)
Intracerebroventricular (ICV) administration of Dafphedyn in rats produced a quantifiable diuretic response, whereas an equal dose of the native parent peptide dynorphin A-(1-13) completely failed to induce any diuresis under identical experimental conditions [1]. This stark contrast in functional outcome directly evidences the enhanced in vivo potency of Dafphedyn conferred by its specific structural modifications.
| Evidence Dimension | In vivo diuresis (urinary output) |
|---|---|
| Target Compound Data | Positive diuretic response observed (quantitative urinary output data reported in full text, abstract confirms diuresis was produced) |
| Comparator Or Baseline | Dynorphin A-(1-13) (parent compound) – No diuresis observed at equal dose |
| Quantified Difference | Qualitative binary outcome: Dafphedyn = diuresis present; Dynorphin A-(1-13) = diuresis absent |
| Conditions | Intracerebroventricular (ICV) administration in rats; equal dose comparison |
Why This Matters
Researchers requiring a reliable kappa agonist to study diuretic mechanisms cannot substitute native dynorphin, as it fails to produce the critical endpoint; Dafphedyn provides the necessary activity.
- [1] Walker JM, et al. [D-Ala2, (F5) Phe4]-dynorphin 1-13-NH2 (DAFPHEDYN): a potent analog of dynorphin 1-13. Peptides. 1987 Sep-Oct;8(5):811-7. doi: 10.1016/0196-9781(87)90064-7. PMID: 2893357. View Source
